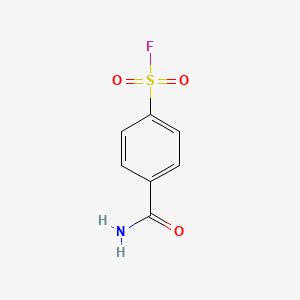

4-Carbamoylbenzene-1-sulfonyl fluoride

Description

Evolution of Electrophilic Warheads in Covalent Chemical Biology

The field of covalent chemical biology has traditionally focused on targeting the amino acid cysteine, due to the high nucleophilicity of its thiol group. nih.govtandfonline.com Electrophilic "warheads" like acrylamides were commonly used for this purpose. nih.gov However, the relatively low abundance of cysteine in many protein binding sites limited the scope of this approach. tandfonline.comnih.gov

This limitation spurred the development of new electrophilic warheads capable of reacting with other, more abundant amino acid residues. tandfonline.com Sulfonyl fluorides and related compounds have emerged as a privileged class of reagents because they can target a wider array of nucleophilic amino acids, including tyrosine, lysine (B10760008), histidine, serine, and threonine. nih.govtandfonline.com This expansion of the covalent targeting toolkit allows researchers to probe a much larger portion of the proteome, opening up new avenues for drug discovery and chemical biology. tandfonline.comnih.gov

Principles and Scope of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

The reactivity of sulfonyl fluorides is governed by a type of reaction known as Sulfur(VI) Fluoride Exchange, or SuFEx. rsc.org This process was identified as a next-generation "click chemistry" reaction, a term used to describe chemical reactions that are modular, high-yielding, and produce minimal byproducts. researchgate.netrsc.org

The core of SuFEx chemistry is the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, such as the side chain of an amino acid. rsc.org The sulfur-fluoride bond is remarkably stable under many physiological conditions, including resistance to reduction and hydrolysis, which makes sulfonyl fluoride probes biocompatible. rsc.orgresearchgate.net However, this bond can be selectively activated to react with nucleophiles within the specific microenvironment of a protein's binding site. rsc.org This "context-dependent" reactivity allows for the precise labeling of target proteins while minimizing off-target reactions. stanford.edu The reliability and versatility of SuFEx chemistry have made it a valuable tool for synthesizing complex molecules and for applications in materials science, bioconjugation, and drug development. rsc.org

Broad Reactivity Profile of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

Aryl sulfonyl fluorides, such as 4-Carbamoylbenzene-1-sulfonyl fluoride, can react with a variety of nucleophilic amino acid side chains. The specific reactivity can be fine-tuned by altering the substituents on the aromatic ring. nih.govrsc.org The carbamoyl (B1232498) group at the 4-position of the benzene (B151609) ring in this compound influences its electronic properties and, consequently, its reactivity profile. Studies on various substituted benzene sulfonyl fluoride scaffolds have shown they possess a balanced reactivity, with sufficient stability to hydrolysis and moderate activity toward nucleophiles. enamine.net

The reactivity of a panel of sulfur(VI) fluoride electrophiles with N-acyl-protected amino acids was studied to determine their rate constants. The data reveals a correlation between the rate of hydrolysis and the rate of reaction with the amino acids.

| Fragment | Hydrolysis k (s⁻¹) | N-Ac-Tyr k (s⁻¹) | Nα-Ac-Lys k (s⁻¹) | N-Ac-His k (s⁻¹) |

|---|---|---|---|---|

| 1a (4-cyanophenylsulfonyl fluoride) | Too high to measure | Too high to measure | Too high to measure | Too high to measure |

| 1b (4-acetylphenylsulfonyl fluoride) | 1.5 x 10⁻³ | 1.8 x 10⁻³ | 1.1 x 10⁻³ | 1.5 x 10⁻⁴ |

| 1c (phenylsulfonyl fluoride) | 5.8 x 10⁻⁴ | 7.1 x 10⁻⁴ | 4.0 x 10⁻⁴ | 5.8 x 10⁻⁵ |

| 1d (4-methoxyphenylsulfonyl fluoride) | 1.9 x 10⁻⁴ | 2.5 x 10⁻⁴ | 1.4 x 10⁻⁴ | 2.0 x 10⁻⁵ |

| 1e (N,N-dimethylsulfamoyl fluoride) | 2.5 x 10⁻⁶ | 3.1 x 10⁻⁶ | 1.8 x 10⁻⁶ | 2.5 x 10⁻⁷ |

Data sourced from a study on the reactivity of S(VI)-F fragments with N-acyl-protected nucleophilic amino acids in PBS at pH 8.0. acs.org

Tyrosine is a primary target for sulfonyl fluoride-containing probes. lifechemicals.com The reaction occurs between the electrophilic sulfur atom of the sulfonyl fluoride and the nucleophilic hydroxyl group of the tyrosine side chain, forming a stable sulfonate ester linkage. nih.govrsc.org Studies have shown that sulfonyl fluorides form stable adducts with N-acetyltyrosine. nih.govrsc.orgacs.org The reactivity towards tyrosine is often enhanced within protein binding pockets where nearby basic amino acid residues, such as lysine or histidine, can lower the pKa of the tyrosine's hydroxyl group, making it more nucleophilic. lifechemicals.com This context-dependent reactivity is a key feature that allows for the specific targeting of tyrosine residues in a complex biological system. lifechemicals.com

Lysine, with its primary amine side chain, is another key target for sulfonyl fluorides. lifechemicals.comenamine.net The reaction results in the formation of a highly stable sulfonamide bond. rsc.org While the lysine side chain is typically protonated and thus not nucleophilic at physiological pH, its pKa can be perturbed within a protein's microenvironment, making it susceptible to covalent modification. escholarship.org Like with tyrosine, sulfonyl fluorides have been shown to form stable adducts with N-acetyllysine. nih.govrsc.orgacs.org The ability to target lysine residues significantly expands the range of proteins that can be studied or inhibited by covalent modifiers. lifechemicals.com

Histidine has emerged as an attractive, albeit more complex, target for sulfonyl fluorides. nih.govrsc.org Its imidazole (B134444) side chain is nucleophilic and is frequently found in protein binding sites. nih.govrsc.org Sulfonyl fluorides can react with histidine, and this has been exploited in the rational design of covalent probes, for instance, to target the protein cereblon. nih.govrsc.org However, the resulting sulfonylimidazole adducts can sometimes be less stable compared to those formed with tyrosine or lysine and may be susceptible to hydrolysis. rsc.org Despite this, the selective modification of histidine remains a promising strategy in covalent drug discovery. rsc.orglifechemicals.com

The reaction of sulfonyl fluorides with serine and threonine is one of the earliest and most well-established examples of their utility in chemical biology. rsc.org These amino acids possess hydroxyl groups that can act as nucleophiles, particularly the highly reactive serine residues found in the active sites of enzymes like serine proteases and hydrolases. enamine.net The reaction leads to the formation of a stable sulfonate ester, effectively inhibiting enzyme activity. rsc.org This reactivity has been widely used to develop inhibitors for this large class of enzymes. enamine.netmedchemexpress.comacs.org

Significance of this compound within the Context of Covalent Probe Design

Within the diverse landscape of sulfonyl fluoride-based probes, this compound stands out as a molecule of significant interest for the design of specific and effective covalent probes. While extensive research specifically detailing the applications of this compound is not widely available in peer-reviewed literature, its structural features allow for informed predictions of its utility and significance in the field.

The core structure of this compound consists of a benzene ring substituted with a sulfonyl fluoride group and a carbamoyl (carboxamide) group at the para position. This specific arrangement of functional groups is key to its potential as a highly valuable building block in the development of targeted covalent inhibitors and activity-based protein profiling (ABPP) probes.

The sulfonyl fluoride moiety serves as the electrophilic warhead, poised to react with nucleophilic residues in a protein's binding pocket. The carbamoyl group, on the other hand, provides a versatile handle for introducing molecular recognition elements. The amide functionality can engage in hydrogen bonding interactions with the target protein, contributing to the binding affinity and specificity of the probe. Furthermore, the carbamoyl group can be readily modified, allowing for the attachment of larger and more complex chemical scaffolds designed to target specific protein families, such as kinases, proteases, or metabolic enzymes.

The electronic properties of the benzene ring, influenced by both the electron-withdrawing sulfonyl fluoride and the carbamoyl group, are expected to modulate the reactivity of the warhead. This allows for a fine-tuning of the electrophilicity of the sulfur atom, ensuring that the probe is reactive enough to label its target efficiently but not so reactive that it leads to widespread, non-specific labeling of other proteins.

The table below summarizes the key properties of this compound, highlighting its suitability as a scaffold for covalent probe development.

| Property | Value | Significance in Probe Design |

| Molecular Formula | C7H6FNO3S | Provides a compact and synthetically accessible core structure. |

| IUPAC Name | This compound | Unambiguously identifies the chemical structure. |

| Melting Point | 183-187 °C | Indicates a stable, solid compound under standard conditions. |

| Predicted XlogP | 0.4 | Suggests a degree of hydrophilicity that can be favorable for biological applications. |

Note: Predicted values are based on computational models.

The strategic placement of the carbamoyl group para to the sulfonyl fluoride allows for the straightforward synthesis of a diverse library of probes. By systematically altering the substituents on the carbamoyl nitrogen, researchers can explore a vast chemical space to identify probes with high affinity and selectivity for a protein of interest. This modularity is a significant advantage in the iterative process of probe development.

Structure

3D Structure

Properties

IUPAC Name |

4-carbamoylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKLLTHMUCSOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-18-0 | |

| Record name | 4-carbamoylbenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 Carbamoylbenzene 1 Sulfonyl Fluoride

Mechanistic Aspects of Sulfur(VI) Fluoride (B91410) Exchange in Biological Milieu

The primary reaction pathway for sulfonyl fluorides in a biological setting is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govbldpharm.com This transformation, heralded as a next-generation "click chemistry" reaction, involves the nucleophilic displacement of the fluoride ion from the hexavalent sulfur center. bldpharm.comresearchgate.net The S-F bond in compounds like 4-Carbamoylbenzene-1-sulfonyl fluoride is remarkably stable under physiological conditions, resisting hydrolysis and reduction. nih.govbldpharm.com However, its reactivity can be "awakened" in the presence of a suitable nucleophile, a characteristic often described as latent reactivity. nih.govresearchgate.net

The mechanism is driven by the high electrophilicity of the sulfur(VI) center, which is further enhanced in this compound by the electron-withdrawing nature of the para-carbamoyl group. In a biological environment, the side chains of specific amino acid residues act as nucleophiles. The key steps of the SuFEx mechanism are:

Nucleophilic Attack: A nucleophilic amino acid residue (e.g., the epsilon-amino group of lysine (B10760008) or the hydroxyl group of tyrosine) attacks the electrophilic sulfur atom.

Transition State Formation: The reaction proceeds through a transition state where the nucleophile is partially bonded to the sulfur, and the sulfur-fluorine bond is partially broken.

Fluoride Ion Departure: The fluoride ion is expelled as a leaving group. The stabilization of this leaving fluoride ion is a crucial factor for the reaction to proceed efficiently. bldpharm.com In aqueous biological systems, protonation of the fluoride can form hydrogen fluoride (HF), which can be further stabilized by forming the bifluoride ion ([F-H-F]⁻), suppressing the reverse reaction. bldpharm.com

In the specific context of protein modification, the SuFEx reaction often follows a two-step kinetic model:

Reversible Binding: The sulfonyl fluoride-containing molecule first binds non-covalently to the target protein's binding pocket (KI).

Covalent Modification: Following binding, the proximity and proper orientation of the sulfonyl fluoride group relative to a nucleophilic residue facilitate the irreversible covalent bond formation (kinact). acs.org

This "proximity-enabled" reactivity is fundamental to the selectivity of sulfonyl fluorides as covalent probes, as the reaction is highly dependent on the local protein architecture.

Nuance in Nucleophile Specificity and Selectivity of this compound

Aryl sulfonyl fluorides are not limited to reacting with a single type of amino acid. They are known to react with a variety of nucleophilic residues, including lysine, tyrosine, histidine, serine, and threonine. bldpharm.comacs.org This multi-targeting capability distinguishes them from more traditional covalent warheads, such as acrylamides, which predominantly target cysteine.

The selectivity of this compound for different nucleophiles is a nuanced interplay of factors:

Intrinsic Nucleophilicity: The inherent reactivity of the amino acid side chains at physiological pH plays a significant role. The general order of reactivity for sulfonyl fluorides with N-acyl-protected amino acids is N-Ac-Cys > N-Ac-Tyr > Nα-Ac-Lys > N-Ac-His. acs.orgnih.gov

Adduct Stability: While sulfonyl fluorides react rapidly with cysteine, the resulting thiosulfonate ester adduct is unstable and prone to collapse. acs.orgrsc.org In contrast, the sulfonate ester formed with tyrosine and the sulfonamide formed with lysine are highly stable, making these residues preferred targets for durable covalent modification. acs.orgrsc.org

Local Environment: The pKa of an amino acid's side chain can be significantly altered by its microenvironment within a protein, enhancing its nucleophilicity. This context-dependent reactivity is a key determinant of selectivity. For instance, a lysine residue in a specific protein microenvironment might be more reactive than a tyrosine in another, despite the general reactivity trends observed with free amino acids.

The electron-withdrawing carbamoyl (B1232498) group on this compound increases the electrophilicity of the sulfur center, likely accelerating its reaction with all potential nucleophiles compared to an unsubstituted benzene (B151609) sulfonyl fluoride. However, the ultimate selectivity for a particular residue on a target protein is primarily dictated by the protein's topology and the specific interactions within the binding site. rsc.org

Factors Governing Reactivity and Stability of Sulfonyl Fluoride Adducts

The effectiveness of this compound as a covalent modifier is governed by a delicate balance between its reactivity toward target nucleophiles and its stability, particularly against hydrolysis. rsc.org

The electronic nature of substituents on the aromatic ring is a primary determinant of a sulfonyl fluoride's reactivity. rsc.org Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction with nucleophiles. Conversely, electron-donating groups decrease reactivity.

The para-carbamoyl (-CONH₂) group in this compound is electron-withdrawing through resonance and induction, thus activating the sulfonyl fluoride moiety. This increased reactivity, however, comes at the cost of decreased hydrolytic stability. rsc.org Studies have shown a direct correlation between the rate of reaction with amino acids and the rate of hydrolysis. nih.gov Therefore, the reactivity of aryl sulfonyl fluorides must be carefully tuned to achieve optimal rates of protein modification without succumbing to rapid hydrolysis in aqueous buffers. rsc.org

| Substituent (para-position) | Electronic Effect | Expected Reactivity | Expected Hydrolytic Stability |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Very High | Low |

| -CN | Electron-Withdrawing | High | Low to Moderate |

| -CONH₂ (as in subject compound) | Electron-Withdrawing | High | Moderate |

| -H | Neutral | Moderate | Moderate to High |

| -CH₃ | Electron-Donating | Low | High |

| -OCH₃ | Strongly Electron-Donating | Very Low | Very High |

Steric hindrance around the sulfonyl fluoride group can significantly impact its reactivity. Bulky substituents ortho to the sulfonyl fluoride group can impede the approach of a nucleophile, thereby slowing down the rate of both covalent modification and hydrolysis. This can be a useful strategy for increasing the stability of the sulfonyl fluoride warhead. Studies have indicated that steric hindrance is a more significant factor than electronic effects in stabilizing the S-F bond against hydrolysis. While the carbamoyl group in the para position of this compound does not impart significant steric hindrance to the reaction center, modifications to the parent scaffold or the topology of the target protein's active site can introduce steric challenges that modulate reactivity.

The reactivity of this compound is profoundly influenced by the microenvironment of the protein binding site. rsc.orgnih.gov While intrinsically reactive, the compound is often considered a latent electrophile that requires activation by the local protein context. nih.gov Key environmental factors include:

Proximity and Orientation: The non-covalent binding of the molecule must position the sulfonyl fluoride group in close proximity and with the correct geometry for attack by a nearby nucleophilic residue.

General Base Catalysis: The presence of basic residues, such as histidine, lysine, or arginine, near the target nucleophile (e.g., a tyrosine) can dramatically enhance reactivity. nih.govnih.gov These basic residues can act as general bases, deprotonating the nucleophile to increase its potency.

pKa Perturbation: The hydrophobic and electrostatic environment of a binding pocket can lower the pKa of a nucleophilic side chain, increasing the concentration of its more reactive, deprotonated form at physiological pH.

Stabilization of the Transition State: Specific interactions within the binding site, such as hydrogen bonding, can stabilize the transition state of the SuFEx reaction, further lowering the activation energy. nih.gov

For example, studies have shown that tyrosine residues proximal to basic residues are more likely to be modified by sulfonyl fluorides. nih.gov This context-dependent reactivity is the foundation for achieving high selectivity for a specific protein target, even in the complex environment of a cell.

Exploration of Unconventional Reactivity Pathways for Sulfonyl Fluorides (e.g., Transition Metal-Catalyzed Cross-Couplings)

While the SuFEx reaction is the dominant pathway in biological chemistry, the robust S-F bond of aryl sulfonyl fluorides can also participate in other, unconventional reactions, particularly in the realm of synthetic organic chemistry. Recent research has demonstrated that sulfonyl fluorides can act as coupling partners in transition metal-catalyzed reactions.

The sulfonyl fluoride group is generally stable to many palladium-catalyzed cross-coupling conditions, such as Suzuki, Stille, and Negishi reactions. enamine.net This stability allows it to be carried through synthetic sequences where other functional groups on the aromatic ring (e.g., a bromide or iodide) are the primary sites of reaction. enamine.net

However, under specific catalytic systems, the sulfonyl fluoride moiety itself can be activated. While less common than the activation of C-F bonds in aryl fluorides, pathways are being developed where the S-C or S-F bond of a sulfonyl fluoride can be cleaved and functionalized. This emerging area challenges the traditional view of sulfonyl fluorides as being solely SuFEx reagents and opens up new possibilities for their use as versatile synthetic building blocks. For instance, some specialized sulfonyl fluorides have been shown to undergo a "defluorosulfonylative" coupling, where the entire -SO₂F group is displaced. springernature.com While there are no specific reports on this compound in such reactions, its status as an electron-deficient aryl sulfonyl fluoride makes it a potential candidate for exploration in novel transition-metal catalyzed transformations.

Computational and Theoretical Investigations of 4 Carbamoylbenzene 1 Sulfonyl Fluoride Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a important computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For sulfonyl fluoride-containing compounds, docking simulations are the first step in rational drug design, helping to visualize and evaluate the initial non-covalent binding event that precedes irreversible bond formation. researchgate.net

These simulations model the interactions between the ligand, such as a derivative of 4-carbamoylbenzene-1-sulfonyl fluoride (B91410), and the amino acid residues within the protein's binding pocket. By calculating binding energies and analyzing intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—researchers can predict the binding affinity and pose of the ligand. nih.govnih.gov This information is critical for positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue (e.g., lysine (B10760008), tyrosine, or serine) to facilitate the subsequent covalent reaction. acs.orgrsc.org For example, docking studies have been instrumental in the structure-guided design of covalent inhibitors, allowing for the optimization of the ligand scaffold to enhance affinity for the target protein. nih.govacs.org

| Compound Class | Target Protein | Key Interactions Predicted | Computational Goal | Reference |

|---|---|---|---|---|

| Benzene (B151609) Sulfonamide Derivatives | Human Carbonic Anhydrase IX | Hydrogen bonding with Gln92, Thr200; Coordination with Zn2+ | Predict binding affinity and mode of inhibition | nih.govrsc.orgresearchgate.net |

| Covalent VHL Ligands (VHL-SF1) | Von Hippel-Lindau (VHL) Protein | Positioning of sulfonyl fluoride to modify Ser110 | Guide optimization of a covalent PROTAC | acs.org |

| Triazole Benzene Sulfonamides | Human Carbonic Anhydrase IX | Interactions with Gln92, Thr200, Asn66, His68 | Predict bioactivity and guide lead optimization | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Elucidate Covalent Bond Formation Mechanisms

To understand the precise mechanism of covalent bond formation between the sulfonyl fluoride warhead and a target residue, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. This powerful method allows for a detailed investigation of the chemical reaction at the quantum level while treating the larger protein environment with classical mechanics.

In a typical QM/MM simulation, the reacting species—the sulfonyl fluoride group and the nucleophilic amino acid side chain—are defined as the QM region, where electron orbitals and bond-breaking/forming processes are explicitly calculated. The remainder of the protein and solvent are treated using the MM force field. This approach has been used to model the sulfonylation of lysine residues in proteins like the Epidermal Growth Factor Receptor (EGFR). nih.gov Such studies can elucidate the transition state of the reaction, calculate activation energy barriers, and reveal the role of the surrounding protein microenvironment in catalyzing the reaction. nih.gov The reaction is generally understood to proceed via a nucleophilic attack of the amino acid on the sulfur atom, leading to the displacement of the fluoride ion in a process known as Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov

Analysis of Potential Energy Surfaces for Covalent Adduct Formation

The formation of a covalent bond is governed by the potential energy surface (PES) of the reaction. Computational methods can be used to map this surface, providing a detailed landscape of the energy changes as the ligand and protein progress from a non-covalently bound state (the Michaelis complex) to the final covalent adduct. nih.gov

Analysis of the PES reveals key features of the reaction pathway, including the energy of intermediates and the height of the activation energy barrier, which determines the reaction rate. nih.gov For sulfonyl fluorides, computational studies can explore how electronic and steric factors influence this energy landscape. For instance, the reactivity of arylsulfonyl fluorides can be modulated by the electronic properties of substituents on the aromatic ring. rsc.org Furthermore, computational tools like Hirshfeld surface analysis can be used to examine the non-covalent interactions that stabilize the pre-covalent complex and influence the trajectory of the reaction. fgcu.edu This analysis helps in understanding how the sulfonyl oxygens and the fluoride atom interact with the protein environment prior to the covalent step. fgcu.edu

Structure-Based Design Principles for Optimizing Covalent Engagement of Sulfonyl Fluorides

The insights gained from computational studies have led to the establishment of key principles for the structure-based design of effective and selective sulfonyl fluoride-based covalent inhibitors. rsc.orgdrugdesign.org The overarching strategy involves designing a molecule that first binds reversibly with high affinity and specificity to the target, which then facilitates an efficient covalent reaction. researchgate.net

A primary design tactic is to append the sulfonyl fluoride warhead to a known, high-affinity reversible binder or "scaffold." acs.org This scaffold ensures that the ligand spends sufficient time in the binding pocket, properly oriented for the warhead to react with a nearby nucleophilic residue. researchgate.net Computational modeling, including molecular docking, is essential to guide the placement of the sulfonyl fluoride on the scaffold to achieve optimal geometry for the reaction. acs.org The reactivity of the warhead itself must be carefully tuned; it needs to be reactive enough to form a bond with the target residue but stable enough to avoid off-target reactions and hydrolysis. rsc.org The electronic properties of the aryl ring to which the sulfonyl fluoride is attached can be modified to achieve this "Goldilocks" level of reactivity. rsc.orgresearchgate.net Finally, the protein's local microenvironment plays a crucial role, as nearby residues can help to stabilize the transition state and lower the activation energy of the covalent reaction. nih.gov

| Design Principle | Description | Computational Tool/Method | Reference |

|---|---|---|---|

| Scaffold-Based Design | Incorporate the sulfonyl fluoride warhead onto a ligand scaffold with known high affinity for the target protein. | Molecular Docking, Structure-Activity Relationship (SAR) Analysis | researchgate.netacs.org |

| Warhead Reactivity Tuning | Modify the electronic properties of the aryl ring to balance reactivity and stability, avoiding off-target reactions. | Quantum Mechanics (QM) calculations, Hammett analysis | rsc.orgresearchgate.net |

| Proximity and Orientation | Optimize the linker and scaffold to ensure the sulfonyl fluoride is positioned correctly relative to the target nucleophile. | Molecular Docking, Molecular Dynamics (MD) Simulations | researchgate.net |

| Microenvironment Consideration | Analyze the amino acids surrounding the target residue to leverage interactions that can stabilize the reaction's transition state. | QM/MM Simulations, Electrostatic Potential Mapping | nih.gov |

Computational Prediction of Covalent Binding Sites and Selectivity Profiles

A significant challenge in developing covalent inhibitors is identifying suitable nucleophilic residues within protein binding sites and ensuring selectivity across the proteome. nih.gov Computational methods are increasingly used to predict potential binding sites for electrophiles like sulfonyl fluorides. nih.govnih.gov These methods can be broadly categorized as geometry-based, energy-based, and machine learning-based approaches. nih.govadvaitm.com

Geometry-based algorithms identify pockets and cavities on the protein surface that are large enough to accommodate a ligand. advaitm.com Energy-based methods use molecular probes to map the protein surface and identify regions with favorable interaction energies. nih.gov More advanced methods combine structural information with evolutionary data, as functionally important binding site residues are often conserved across species. repec.org

For sulfonyl fluorides, which can target multiple nucleophilic amino acids (Lys, Tyr, Ser, His), these predictive tools are particularly valuable. rsc.orgresearchgate.net They can help identify "ligandable" sites beyond the traditionally targeted cysteine. nih.gov Furthermore, chemoproteomic platforms, which use sulfonyl fluoride-containing probes in combination with mass spectrometry, provide experimental data on a large scale. nih.govstanford.edu Integrating this experimental data with computational predictions allows for the development of more accurate models to forecast the selectivity profile of new covalent inhibitors, minimizing potential off-target effects. beilstein-journals.org

Applications in Chemical Biology and Medicinal Chemistry Research

Advanced Strategies for Targeted Covalent Inhibition Employing Sulfonyl Fluorides

Targeted covalent inhibitors (TCIs) are a class of therapeutic agents that form a permanent covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. encyclopedia.pub The sulfonyl fluoride (B91410) group, as present in 4-Carbamoylbenzene-1-sulfonyl fluoride, is a "privileged" warhead for the design of such inhibitors. researchgate.netnih.gov

Covalent inhibitors offer several distinct advantages over their non-covalent counterparts. By forming a stable bond with the target protein, they can achieve a level of inhibition that is not solely dependent on maintaining a high concentration of the drug in the vicinity of the target. This can translate to a more durable pharmacological effect and potentially less frequent dosing. Furthermore, the high affinity and specificity derived from the covalent interaction can allow for the targeting of proteins that have been traditionally difficult to inhibit with reversible binders, such as those with shallow binding pockets or high concentrations of endogenous ligands. encyclopedia.pub The irreversible nature of the binding can also be advantageous in disrupting protein-protein interactions, which often involve large and flat interfaces that are challenging to target with small molecules. nih.gov

| Feature | Covalent Inhibitors | Reversible Binding Modulators |

| Mechanism of Action | Forms a stable, covalent bond with the target protein. | Binds to the target protein through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). |

| Duration of Effect | Typically long-lasting, determined by the turnover rate of the target protein. | Dependent on the concentration of the inhibitor at the target site. |

| Potency | Often highly potent due to the irreversible nature of the binding. | Potency is determined by the binding affinity (Kd or Ki). |

| Selectivity | Can achieve high selectivity through both initial non-covalent recognition and the specific covalent reaction. | Selectivity is based on differential binding affinities for the target versus off-targets. |

| "Druggability" | Can effectively inhibit challenging targets, including those with shallow binding pockets. | May be less effective against targets with weak binding affinities or high concentrations of endogenous ligands. |

A significant advantage of the sulfonyl fluoride warhead is its ability to react with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine. researchgate.netnih.gov While many covalent inhibitors are designed to target the highly nucleophilic thiol group of cysteine, the relatively low abundance of this amino acid in protein binding sites can be a limitation. Sulfonyl fluorides, including aryl sulfonyl fluorides like this compound, have been shown to react with serine, threonine, lysine (B10760008), tyrosine, and histidine residues. researchgate.netnih.gov This expanded targeting scope significantly broadens the "druggable" proteome.

The rational design of these "beyond-cysteine" inhibitors involves leveraging the three-dimensional structure of the target protein to position the sulfonyl fluoride group in close proximity to a targetable nucleophilic residue. nih.gov The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aromatic ring. For this compound, the para-carbamoyl group is an electron-withdrawing group, which would be expected to increase the electrophilicity of the sulfur atom and thus enhance its reactivity towards nucleophilic attack. This tailored reactivity is crucial for achieving target specificity while minimizing off-target reactions.

Utility as Chemical Probes in Activity-Based Proteome Profiling (ABPP) and Target Deconvolution

Activity-based proteome profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. wikipedia.org Sulfonyl fluoride-containing molecules are well-suited for use as ABPP probes due to their stability and broad reactivity profile. researchgate.netnih.gov An appropriately designed probe based on the this compound scaffold could be used to covalently label active enzymes within the proteome.

In a typical ABPP experiment, the sulfonyl fluoride probe is introduced to a cell lysate or even live cells. The probe then covalently modifies the active sites of its target enzymes. These labeled proteins can then be detected and identified using various techniques, often involving a reporter tag (e.g., a fluorophore or biotin) that is either part of the probe or added subsequently via click chemistry. universiteitleiden.nl This approach allows for the identification of novel drug targets and the characterization of enzyme activity in different physiological and pathological states. Furthermore, in a competitive ABPP experiment, the displacement of the probe by a small molecule inhibitor can be used to determine the inhibitor's target engagement and selectivity across the proteome, a process known as target deconvolution. nih.gov

Integration within DNA-Encoded Libraries (DELs) for High-Throughput Covalent Ligand Discovery

DNA-encoded libraries (DELs) have emerged as a transformative technology for the discovery of novel ligands for protein targets. This technology involves the synthesis of massive libraries of compounds, where each compound is attached to a unique DNA tag that serves as an amplifiable barcode for its identification. While initially focused on reversible binders, the integration of covalent warheads into DELs has expanded their utility for the discovery of targeted covalent inhibitors.

Aryl fluorosulfonates, a closely related class of compounds to aryl sulfonyl fluorides, have been successfully incorporated into DELs. researchgate.netnih.govnih.govd-nb.info The chemical stability and reactivity of the sulfonyl fluoride group are compatible with the conditions required for on-DNA synthesis and subsequent screening. A DEL incorporating a this compound-like building block would enable the screening of millions of compounds to identify those that covalently bind to a protein of interest. This high-throughput approach can significantly accelerate the early stages of covalent drug discovery.

Applications of Sulfonyl Fluorides in Modulating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a vast and largely untapped class of therapeutic targets. However, the large, flat, and often featureless interfaces involved in PPIs make them notoriously difficult to inhibit with traditional small molecules. Covalent inhibitors offer a promising strategy to overcome this challenge.

By incorporating a sulfonyl fluoride warhead into a molecule that has an initial binding affinity for one of the protein partners in a PPI, it is possible to create a covalent inhibitor that irreversibly disrupts the interaction. nih.gov Studies have shown that aryl sulfonyl fluorides can be incorporated into peptide-based ligands to target lysine or tyrosine residues at the PPI interface, leading to potent and selective inhibition. nih.govnih.gov The predictable reactivity of the sulfonyl fluoride moiety makes it a valuable tool for designing such inhibitors. A molecule like this compound could serve as a starting point or a fragment for the development of covalent modulators of PPIs.

General Utility of Sulfonyl Fluorides as Versatile Chemical Biology Tools

Beyond their direct applications in drug discovery, sulfonyl fluorides are invaluable tools for basic research in chemical biology. researchgate.netnih.gov Their ability to covalently label a variety of nucleophilic amino acids allows for the mapping of enzyme active sites and the identification of functionally important residues. rsc.org Clickable versions of sulfonyl fluoride probes, which contain a bioorthogonal handle for subsequent modification, have been developed to facilitate the identification of labeled proteins and their sites of modification.

The "tunable" reactivity of aryl sulfonyl fluorides, modulated by the substituents on the aromatic ring, allows for the development of probes with tailored selectivity. researchgate.netacs.org The carbamoyl (B1232498) group in this compound, for instance, provides a point for potential further chemical modification, allowing for its incorporation into more complex molecular probes. The balance of stability and reactivity makes sulfonyl fluorides reliable reagents for a wide range of bioconjugation applications. researchgate.netnih.gov

Mechanistic Studies of Enzyme Inactivation by Sulfonyl Fluorides

Sulfonyl fluorides (SFs) are a class of electrophilic compounds recognized for their utility as covalent inhibitors of enzymes. rsc.org Their mechanism of action involves the formation of a stable, covalent bond with a nucleophilic amino acid residue within the enzyme's active site, leading to irreversible inactivation. nih.gov The reactivity of sulfonyl fluorides is context-dependent, meaning they exhibit sufficient stability in aqueous environments but become potent inactivators when bound within the activating microenvironment of a target enzyme's binding pocket. nih.govsci-hub.se

The process of enzyme inactivation by sulfonyl fluorides generally proceeds through a two-step mechanism. Initially, the inhibitor reversibly binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex. datapdf.com This initial binding is governed by structural and electrostatic complementarity between the inhibitor and the active site. Following binding, a nucleophilic residue in the active site attacks the electrophilic sulfur atom of the sulfonyl fluoride group. This nucleophilic attack results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate, a process known as sulfonylation. nih.govnih.gov

The general reaction can be depicted as:

E-Nu-H + R-SO₂F → [E-Nu-H···F-SO₂-R] → E-Nu-SO₂-R + HF

Where E-Nu-H represents the enzyme with its nucleophilic residue, and R-SO₂F is the sulfonyl fluoride inhibitor.

Sulfonyl fluorides are versatile in their ability to target a range of nucleophilic amino acid residues. While serine is a classic target, particularly in serine proteases and hydrolases, reactions with tyrosine, lysine, histidine, and threonine have also been documented. rsc.orgsci-hub.setandfonline.com The specific residue targeted depends on the architecture of the enzyme's active site and the structure of the inhibitor. For instance, phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are widely used inhibitors that target the active site serine of proteases. rsc.org

The inactivation of fatty acid amide hydrolase (FAAH) by sulfonyl fluoride inhibitors has been confirmed through mass spectrometry. The analysis revealed an increase in the enzyme's mass consistent with the covalent addition of the sulfonyl moiety to the catalytic Ser241 residue. nih.gov This provides direct evidence for the sulfonylation mechanism.

Research into the kinetics of enzyme inactivation by sulfonyl fluorides often involves determining second-order rate constants, which provide a measure of the inhibitor's potency. These studies have helped to elucidate the structure-activity relationships that govern the reactivity of different sulfonyl fluorides towards various enzymes. datapdf.com

The following tables summarize key research findings related to the interaction of sulfonyl fluorides with various enzymes.

| Enzyme Class/Enzyme | Target Residue | Example Sulfonyl Fluoride Inhibitor | Reference |

|---|---|---|---|

| Serine Proteases (e.g., α-Chymotrypsin, Trypsin) | Serine | Phenylmethylsulfonyl fluoride (PMSF) | rsc.orgdatapdf.com |

| Serine Hydrolases (e.g., Fatty Acid Amide Hydrolase (FAAH)) | Serine | AM3506 (5-(4-hydroxyphenyl)pentanesulfonyl fluoride) | nih.gov |

| Outer Membrane Phospholipase A (OMPLA) | Serine | Palmityl sulfonyl fluoride | rsc.org |

| mRNA Decapping Scavenger Enzyme (DcpS) | Tyrosine | Aryl sulfonyl fluoride probe (SF-p1) | sci-hub.senih.gov |

| Epidermal Growth Factor Receptor (EGFR)L858R/T790M/C797S | Lysine | XO44 | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design for 4 Carbamoylbenzene 1 Sulfonyl Fluoride Derivatives

Systematic Investigations of Substituent Effects on Reactivity and Selectivity in Sulfonyl Fluorides

The reactivity of the sulfonyl fluoride (B91410) (SO₂F) moiety is finely tunable through the electronic properties of substituents on the aromatic ring. The carbamoyl (B1232498) group in 4-Carbamoylbenzene-1-sulfonyl fluoride, for instance, influences the electrophilicity of the sulfur atom. Systematic studies on various aryl sulfonyl fluorides have demonstrated that the nature of the substituent dictates the molecule's reactivity toward nucleophilic amino acid residues.

Electron-withdrawing groups generally increase the electrophilicity of the sulfonyl group, enhancing its reactivity. Conversely, electron-donating groups can decrease reactivity. This balance is crucial for achieving target engagement without causing off-target reactions. The reactivity of the warhead must be optimized to be stable enough to reach its intended target in a complex biological system, yet reactive enough to form a covalent bond upon binding. lifechemicals.comnih.gov

The position of the substituent also plays a critical role. For example, a para-substituted aryl sulfonyl fluoride will have a different electronic distribution and reactivity profile compared to an ortho- or meta-substituted analog. This principle allows for the fine-tuning of reactivity to match the nucleophilicity of the target residue, such as serine, tyrosine, or lysine (B10760008). rsc.orgnih.gov

Table 1: Influence of β-Substituents on the Reactivity of Alkenyl Sulfonyl Fluorides

This interactive table showcases how different substituents at the β-position of an alkenyl sulfonyl fluoride backbone can modulate the inhibitory activity against human neutrophil elastase (hNE), demonstrating the principle of fine-tuning reactivity.

| Substituent Type | Example Substituent | Observed hNE Inhibition | Inference on Reactivity |

| Electron-Donating | β-amino | No meaningful inhibition (>200 µM) | Strongly deactivates the sulfonyl fluoride warhead. |

| Electron-Withdrawing | β-ester | Good inhibition (low µM IC₅₀ values) | Activates the warhead, increasing reactivity. |

| Electron-Withdrawing | 1,2,3-triazole | Good inhibition (low µM IC₅₀ values) | Activates the warhead, increasing reactivity. |

| Halogen | β-fluoro | No meaningful inhibition (>200 µM) | Insufficient activation under these conditions. |

Data sourced from studies on β-substituted alkenyl sulfonyl fluorides, illustrating general principles applicable to the tuning of sulfonyl fluoride reactivity. nih.gov

Rational Design and Synthesis of this compound Analogs for Enhanced Target Specificity

Rational design is a cornerstone of developing targeted covalent inhibitors. nih.gov Starting from a core scaffold like this compound, medicinal chemists can introduce structural modifications to optimize binding affinity and specificity for a particular protein target. This process often involves structure-based design, where high-resolution crystal structures of the target protein guide the synthesis of new analogs. nih.gov

The goal is to create molecules that not only position the sulfonyl fluoride warhead correctly for covalent modification of a specific amino acid residue but also form favorable non-covalent interactions with the surrounding binding pocket. nih.gov For example, analogs might be designed to extend into hydrophobic pockets or form hydrogen bonds with nearby residues, thereby increasing the residence time of the inhibitor in the binding site and enhancing the probability of the covalent reaction.

This approach has been successfully used to develop highly specific probes. For instance, by installing the sulfonyl fluoride group onto a potent reversible scaffold, researchers have created chemical probes that can target specific amino acid residues, such as tyrosine, in the active site of enzymes like the mRNA-decapping scavenger enzyme DcpS. nih.govacs.org This strategy transforms a general reactive moiety into a highly selective tool for target validation and pharmacological studies.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Sulfonyl Fluoride Inhibitors

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used to correlate the chemical structure of compounds with their biological activity. For sulfonyl fluoride inhibitors, QSAR models can be developed to predict inhibitory potency based on various molecular descriptors. These descriptors can include:

Electronic properties: Hammett constants, partial atomic charges, and dipole moments, which relate to the reactivity of the sulfonyl fluoride warhead.

Steric properties: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which describe how the inhibitor fits into the target's binding site.

Hydrophobicity: The partition coefficient (logP), which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets.

By building a mathematical model from a training set of known sulfonyl fluoride inhibitors and their measured activities, QSAR can predict the potency of novel, unsynthesized analogs. This allows for the prioritization of synthetic efforts on compounds most likely to succeed, accelerating the drug discovery process. While specific QSAR studies on this compound are not broadly detailed in the literature, the principles are widely applied to sulfonamide-bearing compounds, providing a framework for such analysis. researchgate.net

Fragment-Based Covalent Ligand Discovery Utilizing Sulfonyl Fluoride Warheads

Fragment-Based Ligand Discovery (FBLD) is a powerful strategy for identifying starting points for drug development. In the context of covalent inhibitors, this involves screening libraries of small, low-complexity molecules ("fragments") that contain a reactive warhead, such as sulfonyl fluoride. nih.gov

These sulfonyl fluoride-containing fragments are screened against a protein of interest to identify "hits" that form a covalent bond with the target. acs.orgsoci.org Because the fragments are small, their initial binding affinity is often weak, but the formation of the covalent bond allows for their detection and characterization through methods like mass spectrometry.

Once a fragment hit is identified, it serves as a starting point for optimization. Medicinal chemists then elaborate on the fragment's structure, adding functional groups to improve non-covalent interactions with the target protein, thereby increasing both potency and selectivity. nih.gov This "fragment-to-lead" approach has proven effective for discovering novel covalent inhibitors for challenging targets, leveraging the unique reactivity of the sulfonyl fluoride warhead to covalently modify a broad range of nucleophilic amino acids beyond the commonly targeted cysteine. nih.govacs.org

Advanced Analytical and Characterization Methodologies for Sulfonyl Fluoride Adducts

Mass Spectrometry-Based Techniques for Covalent Adduct Identification and Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone for the characterization of covalent adducts, providing definitive evidence of the modification and pinpointing the site of attachment. mdpi.com

Intact Protein Mass Analysis: The initial confirmation of a covalent interaction is often achieved through intact protein mass analysis. mdpi.com This technique involves measuring the mass of the whole protein before and after incubation with the sulfonyl fluoride (B91410) compound. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct. mdpi.com For instance, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the rate of protein modification. acs.org This approach is particularly valuable in covalent fragment-based ligand discovery to identify fragments that form covalent adducts with the target protein. mdpi.com

Peptide Mapping: To identify the specific amino acid residue modified by the sulfonyl fluoride, peptide mapping is employed. rsc.org This "bottom-up" proteomic approach involves the enzymatic digestion of the inhibitor-protein complex into smaller peptides, typically using trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com By comparing the mass spectra of peptides from the modified and unmodified protein, the peptide containing the covalent modification can be identified. Subsequent fragmentation of this modified peptide in the mass spectrometer (MS/MS) allows for the precise localization of the modification to a single amino acid residue. mdpi.com For example, this technique has been used to identify a conserved lysine (B10760008) in the ATP-binding site of kinases as the target for 5'-fluorosulfonylbenzoyl 5'-adenosine (FSBA). rsc.org

Spectroscopic Approaches for Monitoring Sulfonyl Fluoride Reaction Progress (e.g., Fluoride Sensing)

While mass spectrometry provides detailed endpoint analysis, spectroscopic methods offer the advantage of monitoring the reaction between a sulfonyl fluoride and its target protein in real-time.

A notable spectroscopic approach involves the detection of fluoride ion release, a byproduct of the covalent reaction. nih.govresearchgate.net Fluorescent probes that exhibit a change in their optical properties upon binding to fluoride can be used to continuously monitor the reaction progress. nih.govresearchgate.net The rate of the reaction can be determined by measuring the change in fluorescence over time, providing valuable kinetic information. nih.govresearchgate.net This method is particularly useful for studying the kinetics of the covalent modification under various conditions.

X-ray Crystallographic Analysis of Covalent Ligand-Protein Complexes

X-ray crystallography provides unparalleled, high-resolution structural information about the covalent ligand-protein complex. nih.gov By determining the three-dimensional structure of the modified protein, researchers can visualize the precise location of the covalent bond and the orientation of the inhibitor within the binding site. nih.gov This detailed structural insight is invaluable for understanding the molecular basis of inhibition and for guiding the structure-based design of more potent and selective inhibitors. rsc.org For example, the crystal structure of a covalent complex can reveal key interactions between the inhibitor and surrounding amino acid residues, explaining the observed specificity and potency. researchgate.net

Biochemical Assays for Comprehensive Evaluation of Covalent Inhibition and Target Engagement

A variety of biochemical assays are essential to fully characterize the functional consequences of covalent modification and to assess target engagement in a cellular context. nih.gov

Enzyme Inhibition Assays: For enzyme targets, standard inhibition assays are used to determine the potency of the covalent inhibitor, often expressed as an IC₅₀ value. Time-dependent inhibition assays are particularly important for covalent inhibitors to characterize the rate of inactivation (k_inact) and the initial binding affinity (K_I). researchgate.net

Competition Binding Assays: To confirm that the covalent modification occurs at a specific binding site, competition binding assays are employed. In these experiments, the ability of the sulfonyl fluoride to label its target is assessed in the presence of a known, reversible ligand for the same site. A reduction in labeling indicates that the covalent inhibitor binds to the same site as the competitor. researchgate.net

Target Engagement Assays in Cells: A critical step in the development of covalent probes and inhibitors is to demonstrate that they can engage their intended target in a complex biological environment. nih.gov "Click chemistry" enabled probes, where the sulfonyl fluoride is tagged with a bioorthogonal handle like an alkyne, are often used for this purpose. nih.gov After treating cells with the probe, the cells are lysed, and the covalently modified proteins are "clicked" to a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and quantification. nih.gov These assays allow for the measurement of target occupancy in intact cells, providing a more physiologically relevant assessment of inhibitor performance. nih.gov

Future Directions and Emerging Research Avenues in Sulfonyl Fluoride Chemistry

Strategies for Expanding the Druggable Proteome through Sulfonyl Fluoride (B91410) Chemistry

A significant portion of the human proteome is considered "undruggable" because many proteins lack the deep, well-defined binding pockets necessary for high-affinity interactions with traditional small molecule inhibitors. Targeted covalent inhibitors (TCIs) offer a powerful strategy to overcome this limitation. While the majority of early covalent therapies targeted the nucleophilic thiol of cysteine residues, the relative scarcity of cysteine in protein binding sites limited the scope of this approach.

Sulfonyl fluorides have emerged as a key technology for expanding the druggable proteome by moving "beyond cysteine." The sulfonyl fluoride warhead can covalently modify a broader range of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, serine, and threonine. This versatility dramatically increases the number of proteins that can be targeted for covalent modification. By targeting these more abundant residues, researchers can develop probes and inhibitors for proteins previously considered intractable.

Simple scaffolds like 4-Carbamoylbenzene-1-sulfonyl fluoride are instrumental in this effort. As a fundamental building block, it represents a class of aryl sulfonyl fluorides that can be elaborated into more complex chemical probes. The electronic nature of its substituents—in this case, the carbamoyl (B1232498) group—can modulate the reactivity of the sulfonyl fluoride warhead, allowing for the tuning required to achieve selective engagement with a target protein. Chemoproteomic studies using sulfonyl fluoride probes have successfully identified novel ligandable sites on a wide array of proteins, demonstrating the power of this approach to map new druggable space.

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | General Abundance |

|---|---|---|

| Serine | Hydroxyl | High |

| Threonine | Hydroxyl | Moderate |

| Tyrosine | Phenolic Hydroxyl | Moderate |

| Lysine | Amine | High |

| Histidine | Imidazole (B134444) | Low |

Development of Novel Sulfonyl Fluoride Warhead Chemotypes with Tailored Reactivity

The effectiveness of a covalent inhibitor depends on a delicate balance: the warhead must be reactive enough to bind its target but stable enough to avoid off-target reactions and hydrolysis. Consequently, a major focus of current research is the development of novel sulfonyl fluoride chemotypes with finely tuned and predictable reactivity.

The reactivity of an aryl sulfonyl fluoride, such as this compound, is governed by the electronic properties of its aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the warhead more reactive, while electron-donating groups decrease its reactivity. The para-substituted carbamoyl group on this compound influences this electronic character, providing a specific level of reactivity. By systematically exploring different substituents, researchers can create a palette of warheads with a continuous spectrum of reactivities, enabling the rational design of probes with optimal target engagement profiles.

Beyond simple substitution, researchers are creating entirely new warhead architectures to further modulate reactivity and introduce novel functionalities. These efforts include the synthesis of α-substituted sulfonyl fluorides and vinyl sulfonyl fluorides, which alter the steric and electronic environment immediately adjacent to the reactive center. This research is crucial for developing highly selective covalent inhibitors that can distinguish between closely related protein targets.

Table 2: Comparison of Sulfonyl Fluoride Warhead Classes

| Warhead Class | General Characteristics | Potential Application |

|---|---|---|

| Electron-Poor Aryl SF | High reactivity, higher susceptibility to hydrolysis. | Probes for less reactive nucleophiles. |

| Electron-Rich Aryl SF | Lower reactivity, greater stability. | Targeting highly reactive or solvent-exposed nucleophiles. |

| Alkyl SF | Generally less stable than aryl counterparts. | Specific applications where aryl scaffolds are not suitable. |

Integration of Sulfonyl Fluoride Chemistry with Advanced High-Throughput Screening Platforms

The discovery of novel drug candidates has been accelerated by the advent of high-throughput screening (HTS), which allows for the rapid testing of vast compound libraries. A significant breakthrough in this area is the integration of HTS with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of robust and reliable "click chemistry" reactions.

SuFEx chemistry enables the high-throughput parallel synthesis of large, diverse libraries of sulfonyl fluoride-containing molecules. Starting with a core scaffold equipped with a reactive SuFExable handle, hundreds or thousands of analogues can be generated in a miniaturized format (e.g., 384-well plates) by reacting them with a library of amines or other nucleophiles. A key advantage is that these reactions are often biocompatible and can be performed on a picomole scale, allowing the resulting compounds to be screened directly in biological assays without purification.

This combination of high-throughput synthesis and screening dramatically accelerates the hit-to-lead optimization process. For example, a modestly potent "hit" compound from an initial screen can be rapidly derivatized into hundreds of analogues, which are then immediately tested to identify molecules with significantly improved potency and selectivity. A fundamental building block like this compound is well-suited for such platforms. Its structure can be readily modified, or it can be used as a fragment in the construction of larger, more diverse libraries for screening against a wide range of biological targets.

Exploration of Sulfonyl Fluoride Applications in Chemical Biology Beyond Covalent Protein Inhibition (e.g., RNA and Carbohydrate Labeling)

While the covalent inhibition of proteins remains a primary application, the unique reactivity of sulfonyl fluorides is being explored for the modification of other major classes of biomolecules, particularly RNA and carbohydrates. This expansion promises to provide powerful new tools for chemical biology.

RNA Labeling: RNA plays a central role in cellular function, yet methods for its chemical modification are less developed than those for proteins. Recent studies have shown that activated sulfonyl species can covalently label RNA, likely by reacting with the 2'-hydroxyl group of ribose. This capability opens the door to developing novel probes for studying RNA structure and function, tracking RNA localization within cells, and potentially developing RNA-targeted therapeutics. A reagent like this compound could be adapted for this purpose by incorporating reporter tags (e.g., fluorophores, biotin) or functional moieties onto its structure.

Carbohydrate Labeling: Carbohydrates are involved in critical biological processes, from cell-cell recognition to pathogen invasion. Studying these interactions often requires tools for covalent labeling. Arylsulfonyl fluorides have been identified as effective reagents for the affinity labeling of carbohydrates. In this approach, a sulfonyl fluoride is attached to a ligand that recognizes a specific carbohydrate-binding protein. Upon binding, the proximity of the sulfonyl fluoride to the carbohydrate enables a covalent reaction with a hydroxyl group on the sugar. This strategy allows for the selective labeling and identification of carbohydrate structures involved in specific biological interactions.

Q & A

Q. What are the established synthetic routes for 4-Carbamoylbenzene-1-sulfonyl Fluoride, and how do reaction conditions influence yield?

The synthesis typically involves reacting 4-aminobenzenesulfonyl chloride with a carbamoylating agent under controlled conditions. Key steps include:

- Carbamoylation : Use of carbamoyl chlorides or isocyanates in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent side reactions.

- Sulfonyl fluoride formation : Fluorination via sulfuryl fluoride (SO₂F₂) or tetrabutylammonium fluoride (TBAF), requiring inert atmospheres to avoid hydrolysis . Yield optimization depends on stoichiometric ratios, temperature control, and purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy : NMR (δ ~50–55 ppm for sulfonyl fluoride) and NMR (aromatic protons at δ 7.5–8.0 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 294.30 (C₁₃H₁₁FN₂O₃S) confirms molecular weight .

- X-ray crystallography : Resolves bond angles and confirms planar geometry of the sulfonyl fluoride-carbamoyl aromatic system .

Q. What are the primary reactivity profiles of the sulfonyl fluoride group in this compound?

The sulfonyl fluoride group reacts selectively with nucleophiles:

- Amines : Forms sulfonamides (e.g., with primary amines in DMF at 25°C, yielding stable adducts).

- Thiols/Alcohols : Generates sulfonate esters under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Hydrolysis : Susceptible to aqueous basic conditions (pH >10), forming sulfonic acids; stability requires anhydrous storage .

Advanced Research Questions

Q. How does this compound act as a covalent enzyme inhibitor, and what methodologies confirm its target engagement?

The sulfonyl fluoride moiety covalently modifies catalytic serine residues in enzymes (e.g., serine proteases). Methodological validation includes:

- Kinetic assays : Time-dependent inactivation (kinact/Ki values) using fluorogenic substrates.

- Mass spectrometry : Detection of +136 Da adducts (sulfonylated enzyme) .

- Crystallography : Resolves covalent bonding in enzyme active sites (e.g., trypsin or chymotrypsin complexes) .

Q. What strategies mitigate conflicting data in stability studies under varying pH and temperature conditions?

Discrepancies arise from hydrolysis rates and solvent effects. Best practices include:

- Buffered solutions : Use pH-stable buffers (e.g., HEPES for pH 7–8) to standardize degradation studies.

- Accelerated stability testing : Employ Arrhenius plots to extrapolate shelf life at 25°C from high-temperature data (40–60°C) .

- HPLC monitoring : Quantify degradation products (e.g., sulfonic acid) to calculate half-lives .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific enzyme targets?

- Docking simulations : Use software like AutoDock Vina to predict binding modes with enzyme active sites (e.g., prioritizing substituents at the carbamoyl group for steric complementarity).

- QM/MM calculations : Assess transition states for sulfonyl fluoride reactivity to optimize electrophilicity .

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibition potency .

Methodological Notes

- Contradiction Management : Conflicting reactivity data (e.g., amine vs. alcohol selectivity) should be resolved by controlling solvent polarity and base strength .

- Data Reproducibility : Standardize fluorination protocols (e.g., SO₂F₂ gas flow rates) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.